(2E,4Z)-hexa-2,4-dienoic acid
Overview
Description
“(2E,4Z)-hexa-2,4-dienoic acid” is a chemical compound with the molecular formula C6H8O2 . It has an average mass of 112.127 Da and a mono-isotopic mass of 112.052429 Da .
Synthesis Analysis
The synthesis of “(2E,4Z)-hexa-2,4-dienoic acid” could potentially involve electrocyclic reactions, which are synthetically useful for generating cyclopentenone products from conjugated dienones .Molecular Structure Analysis
The molecular structure of “(2E,4Z)-hexa-2,4-dienoic acid” consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . It has a double-bond stereo configuration .Physical And Chemical Properties Analysis
“(2E,4Z)-hexa-2,4-dienoic acid” has a density of 1.0±0.1 g/cm3, a boiling point of 233.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 51.7±6.0 kJ/mol, and it has a flash point of 139.9±9.6 °C . The compound has a molar refractivity of 31.5±0.3 cm3, and it accepts 2 hydrogen bonds while donating 1 .Scientific Research Applications
Anti-Inflammatory Formulations
Scientific Field
This application falls under the field of Pharmacology and Biochemistry .
Application Summary
“(2E,4Z)-hexa-2,4-dienoic acid” is found in Echinacea purpurea, a plant traditionally used in the treatment of inflammatory diseases . The extracts and fractions of E. purpurea, which contain “(2E,4Z)-hexa-2,4-dienoic acid”, have shown significant reduction in pro-inflammatory cytokines and reactive oxygen and nitrogen species production .
Methods of Application
The application involves the extraction of E. purpurea using dichloromethane and ethanol. The extracts are then fractionated into phenol/carboxylic acid and alkylamide fractions. The chemical fingerprint of bioactive compounds in the fractions is evaluated by LC-HRMS .
Results or Outcomes
The results showed that E. purpurea extracts and fractions significantly reduced pro-inflammatory cytokines (interleukin 6 and/or tumor necrosis factor) and reactive oxygen and nitrogen species (ROS/RNS) production by lipopolysaccharide-stimulated primary human monocyte-derived macrophages .
Electrocyclic Reactions in Organic Chemistry
Scientific Field
This application falls under the field of Organic Chemistry .
Application Summary
“(2E,4Z)-hexa-2,4-dienoic acid” is involved in a type of pericyclic process called electrocyclic reactions. These reactions involve the cyclization of a conjugated acyclic polyene .
Methods of Application
In an electrocyclic reaction, one π bond is broken, the other π bonds change position, a new σ bond is formed, and a cyclic compound results. For example, a conjugated diene can be converted into a cyclobutene . The stereochemical results change completely when the reactions are carried out under photochemical, rather than thermal, conditions .
Results or Outcomes
The trans isomer yields only (2E,4E)-2,4-hexadiene when heated, and the cis isomer yields only (2E,4Z)-2,4-hexadiene. On UV irradiation, however, the results are opposite. Cyclization of the 2E,4E isomer under photochemical conditions yields cis product .
properties
IUPAC Name |
(2E,4Z)-hexa-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWCOQWTEOXDQX-AWYLAFAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309200 | |
Record name | (2E,4Z)-2,4-Hexadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-hexa-2,4-dienoic acid | |
CAS RN |
30361-30-9 | |
Record name | (2E,4Z)-2,4-Hexadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30361-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,4Z)-2,4-Hexadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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